
Cyclohexanecarboxylic acid, 1-bromo-2-oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxylic acid, 1-bromo-2-oxo-, ethyl ester is an organic compound with the molecular formula C9H13BrO3 It is a derivative of cyclohexanecarboxylic acid, where the carboxylic acid group is esterified with ethanol, and the cyclohexane ring is substituted with a bromine atom and a keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexanecarboxylic acid, 1-bromo-2-oxo-, ethyl ester typically involves the bromination of cyclohexanecarboxylic acid followed by esterification. One common method is:
Bromination: Cyclohexanecarboxylic acid is treated with bromine in the presence of a catalyst such as iron or phosphorus tribromide to introduce the bromine atom at the desired position.
Esterification: The brominated product is then reacted with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of cyclohexanecarboxylic acid, 1-bromo-2-hydroxy-, ethyl ester.
Oxidation: Formation of cyclohexanecarboxylic acid derivatives with additional carboxyl groups.
Aplicaciones Científicas De Investigación
Cyclohexanecarboxylic acid, 1-bromo-2-oxo-, ethyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclohexanecarboxylic acid, 1-bromo-2-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The bromine and keto groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. The ester group allows for easy hydrolysis, releasing the active acid form that can further interact with cellular components.
Comparación Con Compuestos Similares
Cyclohexanecarboxylic acid, 1-bromo-2-oxo-, ethyl ester can be compared with other similar compounds such as:
Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester: Lacks the bromine atom, leading to different reactivity and applications.
Cyclohexanecarboxylic acid, 2-oxo-1-(2-oxopropyl)-, ethyl ester:
Cyclohexanecarboxylic acid, 2-methyl-4-oxo-, ethyl ester: The presence of a methyl group changes its steric and electronic characteristics.
These comparisons highlight the unique features of this compound, such as its bromine substitution and specific reactivity patterns.
Propiedades
Número CAS |
34243-82-8 |
|---|---|
Fórmula molecular |
C9H13BrO3 |
Peso molecular |
249.10 g/mol |
Nombre IUPAC |
ethyl 1-bromo-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H13BrO3/c1-2-13-8(12)9(10)6-4-3-5-7(9)11/h2-6H2,1H3 |
Clave InChI |
VFRJVMPRKVAFST-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCCCC1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




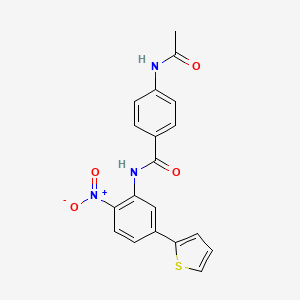
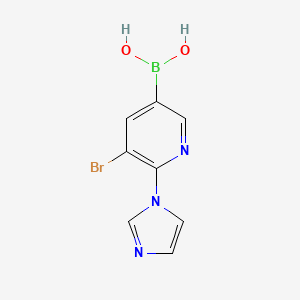

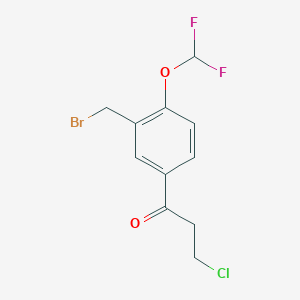
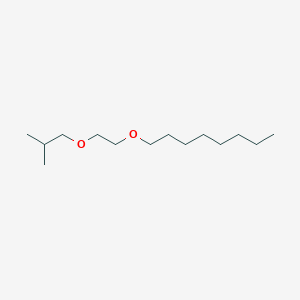

![2-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14072313.png)

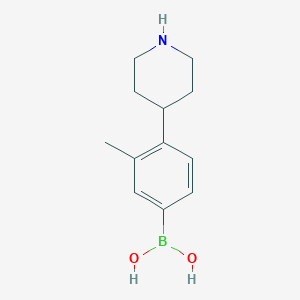
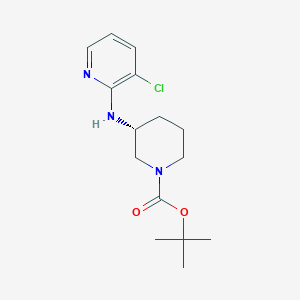
![4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole](/img/structure/B14072332.png)

